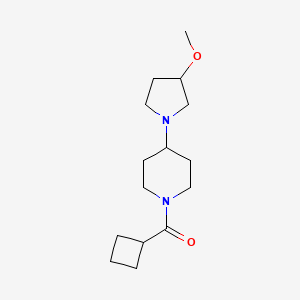

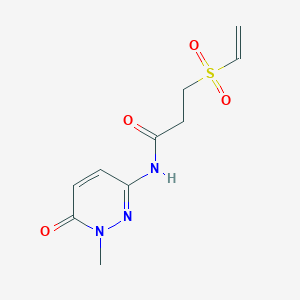

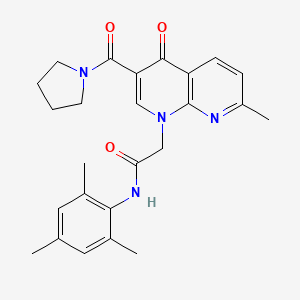

![molecular formula C10H13BN2O5 B2612768 Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]- CAS No. 1610733-46-4](/img/structure/B2612768.png)

Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-, is a boron-containing compound. Boronic acids have been widely studied in medicinal chemistry due to their potential biological applications . They can be used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . The synthesis of boronic acids is relatively simple and well known . They can be synthesized using a two-stage process involving diethylzinc and triethyl borate .Molecular Structure Analysis

The molecular formula of 4-Morpholinophenylboronic acid, a similar compound, is C10H14BNO3 . The molecular weight is 207.04 g/mol .Chemical Reactions Analysis

Boronic acids can form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are capable of forming boronate esters with pKa 7 . They are also used in the Suzuki coupling in organic chemistry .Physical and Chemical Properties Analysis

Boronic acids typically have high melting points . They are prone to forming anhydrides by loss of water molecules, typically to give cyclic trimers . The exact mass of 4-Morpholinophenylboronic acid is 207.1066735 g/mol .Aplicaciones Científicas De Investigación

Visualized Sugar Sensing System

Boronic acids, such as 3-nitrophenyl-boronic acid, have been applied in designing visualized sensing systems for saccharides. This application involves colorimetric sensing, where the interaction between the boronic acid and saccharides results in a color change, useful for detecting and measuring sugar concentrations (Koumoto, Takeuchi, & Shinkai, 1998).

Macrocyclic Chemistry

In macrocyclic chemistry, boronic esters derived from 3-nitrophenyl boronic acid have been studied. These compounds are crucial in forming complex structures like tetrameric macrocycles, demonstrating the versatility of boronic acids in advanced chemical synthesis (Fárfan et al., 1999).

Stereochemistry Control in Organic Reactions

Boronic acids are utilized in controlling the stereochemistry of synthetic organic reactions. For example, terphenylboronic acids derived from nitrophenyl compounds have shown effectiveness in distinguishing between different anomers of 2-deoxyribofuranosides, indicating their role in precise molecular recognition and reaction control (Yamashita, Amano, Shimada, & Narasaka, 1996).

Synthesis and Building Blocks

Boronic acids, including derivatives like the one , are valuable as synthetic intermediates and building blocks. They find applications in sensing, protein manipulation, therapeutics, biological labeling, and separation due to their multifunctional nature (Zhang, Zhang, Ge, Miao, & Zhang, 2017).

Heterocyclic Boronic Acids in Organic Synthesis

Heterocyclic boronic acids are significant in organic chemistry, particularly in cross-coupling reactions like the Suzuki reaction. Despite challenges in their synthesis, they are used due to their synthetic utility and biological activities (Tyrrell & Brookes, 2003).

Fluorescent Chemosensors

Boronic acids can act as fluorescent chemosensors. For instance, derivatives with a nitro group have been utilized in the recognition of carbohydrates, demonstrating their ability to serve as effective sensors in biochemical and medical applications (Oesch & Luedtke, 2015).

Carbon Nanotube Interface Applications

In nanotechnology, phenyl boronic acids are used to interface with carbon nanotubes, enabling applications in sensing and material science. The specific structure and substituents of boronic acids, like the nitrophenyl group, influence their interaction with nanotubes and their optical properties (Mu et al., 2012).

Boronic Acid Catalysis

Boronic acids have catalytic properties as well. They have been used in reactions like the aza-Michael addition, showcasing their versatility and importance in organic chemistry and catalysis (Hashimoto, Gálvez, & Maruoka, 2015).

Mecanismo De Acción

Target of Action

Boronic Acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-, also known as (4-morpholin-4-yl-3-nitrophenyl)boronic acid, is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling .

Mode of Action

In the Suzuki-Miyaura coupling, Boronic Acid, B-[4-(4-morpholinyl)-3-nitrophenyl]- interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which Boronic Acid, B-[4-(4-morpholinyl)-3-nitrophenyl]- plays a crucial role, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction affects the biochemical pathways involved in the formation of carbon-carbon bonds, leading to the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties may influence the bioavailability of the compound.

Result of Action

The result of the action of Boronic Acid, B-[4-(4-morpholinyl)-3-nitrophenyl]- in the Suzuki-Miyaura coupling is the formation of new carbon-carbon bonds . This leads to the synthesis of a wide range of organic compounds, contributing to various areas of research and industrial applications .

Action Environment

The action, efficacy, and stability of Boronic Acid, B-[4-(4-morpholinyl)-3-nitrophenyl]- can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction conditions are exceptionally mild and functional group tolerant . .

Direcciones Futuras

The interest in boronic acids has been growing, especially after the discovery of the drug bortezomib . They have shown promise in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

Propiedades

IUPAC Name |

(4-morpholin-4-yl-3-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BN2O5/c14-11(15)8-1-2-9(10(7-8)13(16)17)12-3-5-18-6-4-12/h1-2,7,14-15H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRXGCBGMSVHNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-])(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

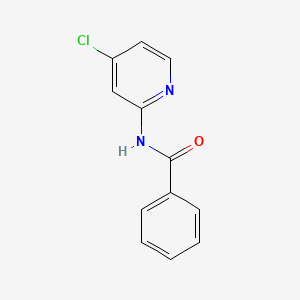

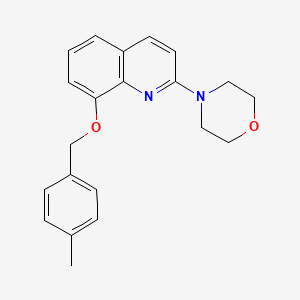

![3,4-dimethyl-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2612692.png)

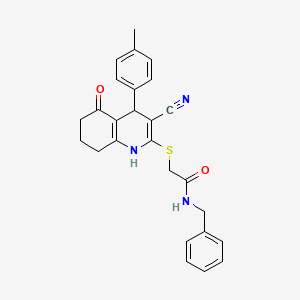

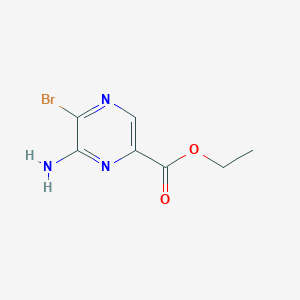

![methyl (Z)-3-(4-chloro-2-fluoroanilino)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate](/img/structure/B2612696.png)

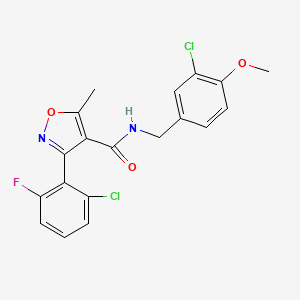

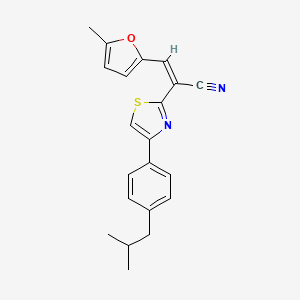

![3-(3,4-dimethoxyphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2612698.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)acetamide](/img/structure/B2612699.png)

![2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2612700.png)